molecular formula C10H11FO3 B11722389 3-((2-Fluorobenzyl)oxy)propanoic acid

3-((2-Fluorobenzyl)oxy)propanoic acid

Cat. No.: B11722389
M. Wt: 198.19 g/mol
InChI Key: QWYXMVXAKGMPOI-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)oxy)propanoic acid (C₁₀H₁₁FO₃; molecular weight: 198.19 g/mol) is a fluorinated carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 2-fluorobenzyl ether group at the 3-position . The compound combines the reactivity of a carboxylic acid with the electronic and steric effects imparted by the 2-fluorobenzyl moiety. The fluorine atom on the benzyl ring enhances lipophilicity and may influence metabolic stability, while the ether linkage contributes to conformational flexibility. This structural framework makes the compound a versatile intermediate in organic synthesis, particularly for designing bioactive molecules or functional materials.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYXMVXAKGMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)oxy)propanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3-((2-Fluorobenzyl)oxy)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Fluorobenzyl)oxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Properties/Applications Reference
3-((2-Fluorobenzyl)oxy)propanoic acid C₁₀H₁₁FO₃ 198.19 2-Fluorobenzyl ether at C3 Intermediate for fluorinated drug synthesis
3-(2-Fluorophenoxy)propanoic acid C₉H₉FO₃ 184.16 2-Fluorophenoxy at C3 (no benzyl spacer) Higher rigidity; potential enzyme inhibition
3-[(3-Fluorobenzyl)amino]propanoic acid C₁₀H₁₂FNO₂ 197.21 3-Fluorobenzyl amine at C3 (ether → amine) Enhanced hydrogen bonding; peptide mimetics
3-((2-Fluorophenyl)sulfonamido)propanoic acid C₉H₁₀FNO₄S 263.25 2-Fluorobenzenesulfonamide at C3 Sulfonamide pharmacophore; protease inhibitors
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid C₁₄H₁₆O₆ 280.27 Pyran-ether and phenolic hydroxyl groups Cytotoxic activity (43.2% mortality at 0.1 mg/mL)
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₈BrFO₂ 261.06 Bromo and fluoro substituents on phenyl ring Halogenated scaffold for cross-coupling reactions

Key Observations:

Substituent Effects on Reactivity and Bioactivity The 2-fluorobenzyl ether in the parent compound provides moderate lipophilicity (logP ~1.8 estimated) compared to the 2-fluorophenoxy analog, which lacks a benzyl spacer and exhibits higher rigidity . Replacing the ether with a sulfonamide (as in 3-((2-fluorophenyl)sulfonamido)propanoic acid) introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) and enabling interactions with enzymatic active sites .

Positional Isomerism The 3-fluorobenzyl amino derivative (meta-fluorine) shows distinct electronic properties compared to the ortho-fluorine in the parent compound. Meta-substitution may reduce steric hindrance, improving binding to aromatic receptors .

Biological Activity Compounds like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid demonstrate cytotoxicity, suggesting that ether-linked heterocycles can enhance bioactivity .

Synthetic Utility

  • The 2-bromo-4-fluorophenyl analog serves as a precursor for Suzuki-Miyaura cross-coupling, highlighting the role of halogen substituents in diversifying molecular architectures .

Biological Activity

3-((2-Fluorobenzyl)oxy)propanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11FNO3
  • Molecular Weight : 201.20 g/mol
  • IUPAC Name : 3-((2-Fluorobenzyl)oxy)propanoic acid

The presence of the 2-fluorobenzyl group is significant as it may enhance the compound's interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of 3-((2-Fluorobenzyl)oxy)propanoic acid is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors involved in inflammatory and metabolic pathways.
  • Enzyme Modulation : It has been suggested that this compound could inhibit or activate enzymes related to key biological processes such as inflammation and oxidative stress.
  • Pathway Regulation : The modulation of signaling pathways associated with cell proliferation and apoptosis is another potential mechanism through which this compound exerts its effects.

Biological Activities

Research has indicated several potential biological activities associated with 3-((2-Fluorobenzyl)oxy)propanoic acid:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : It may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties.

In Vitro Studies

A study investigated the effects of 3-((2-Fluorobenzyl)oxy)propanoic acid on cell lines exposed to inflammatory stimuli. The results demonstrated a significant reduction in markers of inflammation, such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
102530
505055
1007080

Case Studies

In a recent case study, the compound was evaluated for its neuroprotective effects in a model of neurodegeneration. The administration of 3-((2-Fluorobenzyl)oxy)propanoic acid resulted in improved neuronal survival and reduced markers of apoptosis compared to control groups.

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